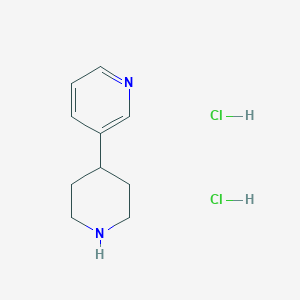

3-(Piperidin-4-yl)pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Piperidin-4-yl)pyridine dihydrochloride is a compound with the CAS Number: 301222-60-6 . It has a molecular weight of 235.16 . The IUPAC name for this compound is this compound . It is stored at 2-8°C and is shipped at ambient temperature . The physical form of this compound is solid .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This indicates that the compound is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored at 2-8°C and is shipped at ambient temperature . The compound has a molecular weight of 235.16 .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- The synthesis of compounds related to 3-(Piperidin-4-yl)pyridine dihydrochloride is significant in medicinal chemistry. For instance, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, an important diamine in medicinal chemistry, has been developed. This method simplifies the production of such compounds, which are often complex and multi-stage processes (Smaliy et al., 2011).

- Additionally, a convenient synthesis method for 3- and 4-(1H-azol-1-yl)piperidines has been established, extending to benzo analogues of these compounds. This development enhances the ability to create a variety of compounds within this chemical family (Shevchuk et al., 2012).

Chemical Properties and Applications

- Piperidine derivatives have been studied for their corrosion inhibition properties on iron. The research involved quantum chemical calculations and molecular dynamics simulations to investigate these properties. This indicates potential industrial applications in corrosion prevention (Kaya et al., 2016).

- In the field of pharmaceutical chemistry, certain piperidine derivatives have shown potential as human A₃ adenosine receptor antagonists. These compounds are significant due to their solubility and potential therapeutic applications (Baraldi et al., 2012).

Structural and Computational Analysis

- Piperidine compounds have been the subject of structural and computational analyses. For instance, crystal structure analysis and molecular docking studies have been conducted on pyridine derivatives as potential inhibitors of NAMPT, an enzyme involved in cancer research (Venkateshan et al., 2019).

- There is also research on the synthesis, anti-angiogenic, and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These studies contribute to the understanding of the anticancer properties of these compounds (Kambappa et al., 2017).

Chemical Reactions and Interactions

- Research on piperidine and its interactions in the Maillard reaction, particularly with formaldehyde, provides insights into its chemical reactivity. This research is relevant in food chemistry and the study of reaction products incorporating piperidine moieties (Nikolov & Yaylayan, 2010).

Wirkmechanismus

While the specific mechanism of action for 3-(Piperidin-4-yl)pyridine dihydrochloride is not mentioned in the search results, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis process and exploring the therapeutic applications of piperidine derivatives .

Eigenschaften

IUPAC Name |

3-piperidin-4-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOFTXQLJPYTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2631115.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine](/img/structure/B2631116.png)

![N-(3-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2631117.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631118.png)

![9-(Azepan-1-yl)-8-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2631120.png)

![N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2631122.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B2631127.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2631129.png)

![4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2631132.png)

![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)

![5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2631136.png)

![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)